molecular formula C8H15NO2 B13190342 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one

Cat. No.: B13190342
M. Wt: 157.21 g/mol
InChI Key: RXFBXBZPDYKYSH-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one is an organic compound that features a cyclohexane ring substituted with an aminoethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with ethylenediamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The aminoethyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amino alcohols.

Scientific Research Applications

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its effects on certain enzymes and receptors.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby affecting the biochemical pathways in which these enzymes are involved.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: Shares the aminoethyl group but differs in the aromatic ring structure.

    Dopamine: Contains a similar aminoethyl group but has a catechol structure instead of a cyclohexane ring.

Uniqueness

4-(2-Aminoethyl)-4-hydroxycyclohexan-1-one is unique due to its combination of a cyclohexane ring with both aminoethyl and hydroxyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(2-aminoethyl)-4-hydroxycyclohexan-1-one

InChI

InChI=1S/C8H15NO2/c9-6-5-8(11)3-1-7(10)2-4-8/h11H,1-6,9H2

InChI Key

RXFBXBZPDYKYSH-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(CCN)O

Origin of Product

United States

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